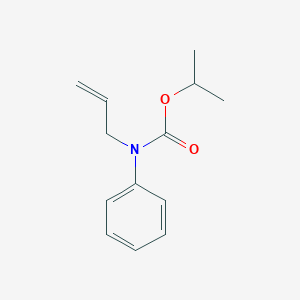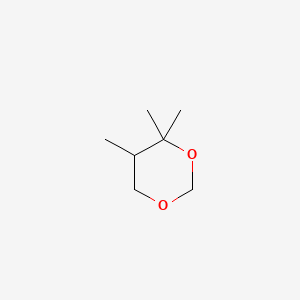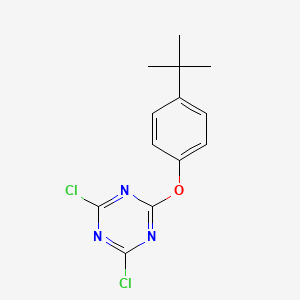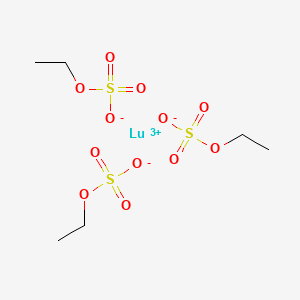
Lutetium tris(ethyl sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium tris(ethyl sulfate) is a chemical compound that contains the rare earth element lutetium. Lutetium is a member of the lanthanide series and is known for its high density and hardness. The compound is typically used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium tris(ethyl sulfate) can be synthesized through the reaction of lutetium oxide or lutetium chloride with ethyl sulfate under controlled conditions. The reaction typically involves dissolving lutetium oxide or lutetium chloride in a suitable solvent, followed by the addition of ethyl sulfate. The mixture is then heated to facilitate the reaction and the formation of lutetium tris(ethyl sulfate).
Industrial Production Methods
Industrial production of lutetium tris(ethyl sulfate) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium tris(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxide and other oxidation products.
Reduction: Reduction reactions can convert lutetium tris(ethyl sulfate) to lutetium metal or other reduced forms.
Substitution: The ethyl sulfate groups can be substituted with other ligands or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., hydrogen, lithium aluminum hydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products
The major products formed from these reactions include lutetium oxide, lutetium metal, and various substituted lutetium compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lutetium tris(ethyl sulfate) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Employed in biological studies to investigate the effects of lutetium compounds on cellular processes.
Medicine: Utilized in radiopharmaceuticals for targeted cancer therapy, particularly in the treatment of neuroendocrine tumors.
Industry: Applied in the production of specialty glasses, ceramics, and phosphors due to its unique optical properties.
Mécanisme D'action
The mechanism of action of lutetium tris(ethyl sulfate) involves its interaction with specific molecular targets and pathways. In medical applications, the compound binds to specific receptors on cancer cells, allowing for targeted delivery of radiation therapy. The ethyl sulfate groups facilitate the solubility and stability of the compound, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lutetium chloride (LuCl3): A common lutetium compound used in various chemical reactions and industrial applications.
Lutetium oxide (Lu2O3): Used in the production of specialty glasses and ceramics.
Lutetium nitrate (Lu(NO3)3): Employed in various research and industrial processes.
Uniqueness
Lutetium tris(ethyl sulfate) is unique due to its specific combination of lutetium and ethyl sulfate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high solubility, stability, and targeted interactions with specific molecular targets.
Propriétés
Numéro CAS |
5066-25-1 |
|---|---|
Formule moléculaire |
C6H15LuO12S3 |
Poids moléculaire |
550.3 g/mol |
Nom IUPAC |
ethyl sulfate;lutetium(3+) |
InChI |
InChI=1S/3C2H6O4S.Lu/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
Clé InChI |
UQYYVXLWHSJNES-UHFFFAOYSA-K |
SMILES canonique |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



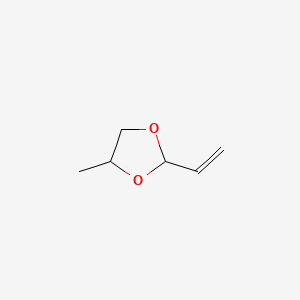
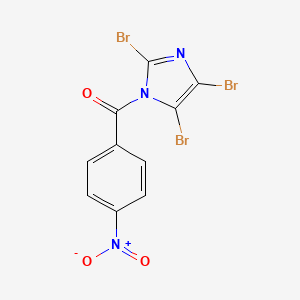

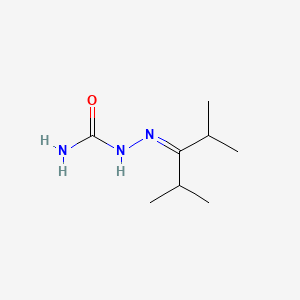
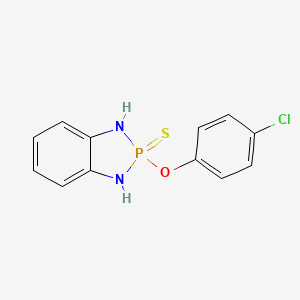
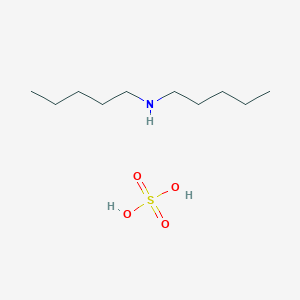
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)

![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
